Cas no 24065-44-9 (2-Methoxy-2-(3-methylphenyl)ethan-1-amine)

2-Methoxy-2-(3-methylphenyl)ethan-1-amine is a chiral amine compound featuring a methoxy-substituted phenyl group, which contributes to its unique stereochemical and electronic properties. This structural motif makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals requiring enantioselective control. The presence of the 3-methylphenyl group enhances lipophilicity, potentially improving bioavailability in drug development applications. Its amine functionality allows for further derivatization, enabling the synthesis of amides, imines, or other nitrogen-containing compounds. The methoxy group may also influence reactivity in catalytic processes. This compound is typically handled under inert conditions due to the sensitivity of the amine group.
2-Methoxy-2-(3-methylphenyl)ethan-1-amine structure
24065-44-9 structure
Product Name:2-Methoxy-2-(3-methylphenyl)ethan-1-amine
CAS No:24065-44-9
MF:C10H15NO
MW:165.232202768326
CID:5711884
PubChem ID:20225195
Update Time:2025-06-29

2-Methoxy-2-(3-methylphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL10860910
    • F2148-0381
    • 24065-44-9
    • AKOS010881838
    • EN300-1240665
    • 2-methoxy-2-(3-methylphenyl)ethan-1-amine
    • Benzeneethanamine, β-methoxy-3-methyl-
    • 2-Methoxy-2-(3-methylphenyl)ethan-1-amine
    • Inchi: 1S/C10H15NO/c1-8-4-3-5-9(6-8)10(7-11)12-2/h3-6,10H,7,11H2,1-2H3
    • InChI Key: KKTWOADCPXNNGJ-UHFFFAOYSA-N
    • SMILES: O(C)C(CN)C1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 0.996±0.06 g/cm3(Predicted)
  • Boiling Point: 250.0±25.0 °C(Predicted)
  • pka: 8.30±0.10(Predicted)

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Additional information on 2-Methoxy-2-(3-methylphenyl)ethan-1-amine

Introduction to 2-Methoxy-2-(3-methylphenyl)ethan-1-amine (CAS No. 24065-44-9)

2-Methoxy-2-(3-methylphenyl)ethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 24065-44-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural arrangement of a methoxy group and a 3-methylphenyl substituent on an ethylamine backbone, has garnered attention due to its potential applications in medicinal chemistry and synthetic biology.

The structural framework of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine consists of a central ethylamine chain, with a methoxy group attached to the second carbon and a 3-methylphenyl group at the same position. This configuration imparts distinct electronic and steric properties, making it a versatile building block for more complex molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (methylphenyl) groups allows for fine-tuning of its reactivity, which is highly valuable in drug design and development.

In recent years, there has been growing interest in exploring the pharmacological properties of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine. Its structural motif resembles several known bioactive compounds, suggesting potential therapeutic applications. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors, to uncover new mechanisms of action. Preliminary studies indicate that this compound may exhibit properties relevant to neurological disorders, inflammation, and metabolic diseases.

The synthesis of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methoxy group and the 3-methylphenyl moiety must be carefully orchestrated to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired aromatic ring system.

One of the most compelling aspects of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine is its potential as a scaffold for drug discovery. By modifying its core structure, chemists can generate libraries of derivatives with tailored properties. These derivatives can then be screened for biological activity using high-throughput screening (HTS) techniques. Such approaches have led to the identification of novel compounds with improved efficacy and reduced side effects.

The role of computational chemistry in studying 2-Methoxy-2-(3-methylphenyl)ethan-1-amine cannot be overstated. Molecular modeling and quantum mechanical calculations help researchers predict the compound's behavior in various environments. These predictions are crucial for designing experiments and interpreting results. For instance, computational studies have provided insights into how this molecule might interact with biological targets at the atomic level, guiding the development of more effective drugs.

Recent advancements in spectroscopic techniques have also enhanced our understanding of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) provide detailed information about its molecular structure and dynamics. These data are essential for confirming the identity of the compound and studying its reactivity under different conditions.

The pharmaceutical industry has taken notice of the potential applications of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine. Several companies are actively engaged in developing new drugs based on similar molecular motifs. By leveraging existing knowledge about related compounds, researchers aim to accelerate the discovery process and bring new treatments to market more quickly. This compound represents a promising example of how structural diversity can lead to innovative therapeutic solutions.

In conclusion, 2-Methoxy-2-(3-methylphenyl)ethan-1-amine (CAS No. 24065-44-9) is a fascinating molecule with significant potential in pharmaceutical research. Its unique structure, combined with its versatility as a scaffold for drug discovery, makes it a valuable asset in modern medicinal chemistry. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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